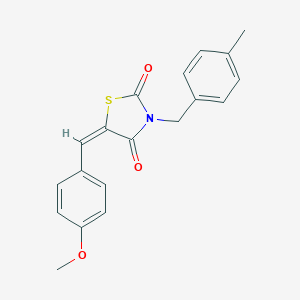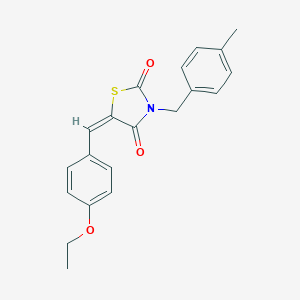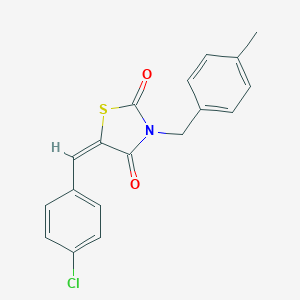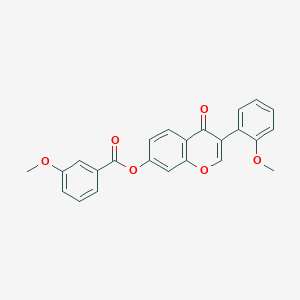
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core structure, which is a benzopyranone, and is substituted with methoxyphenyl and methoxybenzoate groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the chromone derivative with 3-methoxybenzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory responses, and apoptotic mechanisms, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 3-hydroxybenzoate
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-hydroxybenzoate
Uniqueness
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and methoxybenzoate groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c1-27-16-7-5-6-15(12-16)24(26)30-17-10-11-19-22(13-17)29-14-20(23(19)25)18-8-3-4-9-21(18)28-2/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKGDNUBKWVLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488948.png)
![3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488949.png)
![3-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B488952.png)
![3-[5-(Naphthalen-1-ylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488953.png)
![3-({5-[(2-Ethoxy-2-oxoethyl)-4-methylanilino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B488954.png)
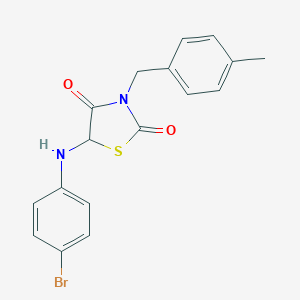
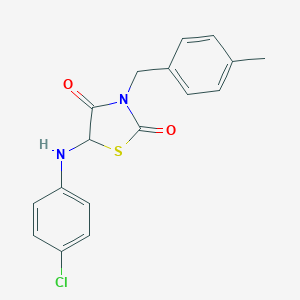
![3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488957.png)
![3-{[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488961.png)
![3-{[5-(4-Hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488962.png)
